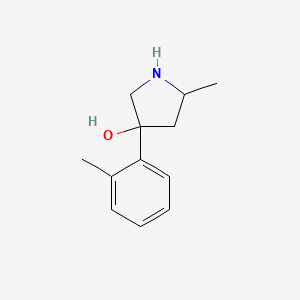
5-Methyl-3-o-tolylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-o-tolylpyrrolidin-3-ol is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are widely used in medicinal chemistry due to their ability to interact with various biological targets. The presence of the hydroxyl group and the methylphenyl substituent in this compound adds to its chemical diversity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-o-tolylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylphenylacetonitrile with methylamine followed by cyclization can yield the desired pyrrolidine derivative. The reaction conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
5-Methyl-3-o-tolylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Substitution: The methylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-Methyl-3-(2-methylphenyl)pyrrolidin-3-one, while reduction can produce 5-Methyl-3-(2-methylphenyl)pyrrolidine.
科学的研究の応用
5-Methyl-3-o-tolylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 5-Methyl-3-o-tolylpyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(2-Methylphenyl)pyrrolidine: Lacks the hydroxyl group, which may affect its biological activity.
5-Methyl-3-phenylpyrrolidin-3-ol: Similar structure but with a different substituent on the aromatic ring.
3-(2-Methylphenyl)pyrrolidin-2-one: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
5-Methyl-3-o-tolylpyrrolidin-3-ol is unique due to the presence of both the hydroxyl group and the methylphenyl substituent, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
1003562-08-0 |
|---|---|
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC名 |
5-methyl-3-(2-methylphenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-9-5-3-4-6-11(9)12(14)7-10(2)13-8-12/h3-6,10,13-14H,7-8H2,1-2H3 |
InChIキー |
CTTSPNFNCLOCDJ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CN1)(C2=CC=CC=C2C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


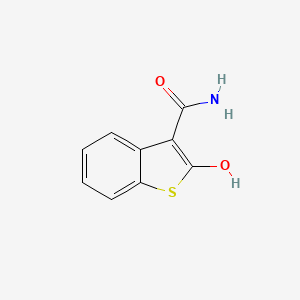
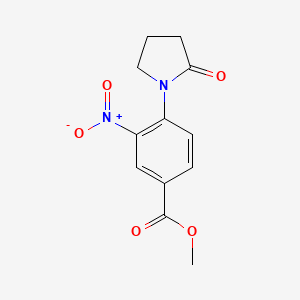


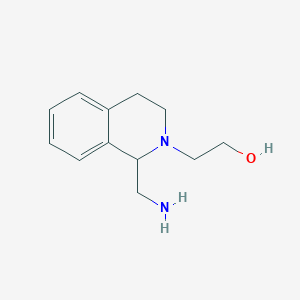

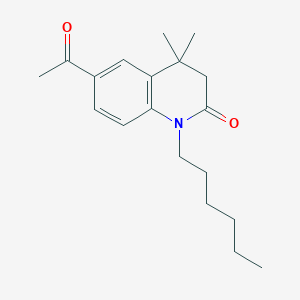
![1-[(4-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B8684809.png)
![2-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8684816.png)





